molecular formula C20H35N5 B8271878 1-(3-Dimethylaminobutyl)-3-(3-diethylaminopropylamino)indazole

1-(3-Dimethylaminobutyl)-3-(3-diethylaminopropylamino)indazole

Cat. No. B8271878
M. Wt: 345.5 g/mol
InChI Key: YAWPQEBPKKHKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04533731

Procedure details

To 60 ml of anhydrous N, N-dimethylformamide were added 7.50 g of the 1-(3-dimethylaminobutyl)-3-aminoindazole, 8.98 g of 3-bromopropyldiethylamine hydrobromide and 7.89 g of anhydrous potassium carbonate, and the mixture was stirred for 12 hours at 80° C. After cooling, the mixture was added with 80 ml of water and extracted with diethyl ether. The diethyl ether layer was extracted three times with 2N hydrochloric acid, and the hydrochloric acid layer was washed with diethyl ether. The pH of the layer was adjusted to at least 11 with potassium carbonate, and the alkali layer was extracted three times with chloroform. The chloroform layer was dried over anhydrous sodium sulfate, and chloroform was removed under reduced pressure. The residue thus obtained was subjected to an alumina-column chromatography (alumina: 200 g) using chloroform as the developing solvent to give 6.18 g of 1-(3-dimethylaminobutyl)-3-(3-diethylaminopropylamino)indazole having the following analytical values in a yield of 52%.
Quantity
60 mL
Type
reactant
Reaction Step One
Name
1-(3-dimethylaminobutyl)-3-aminoindazole
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
8.98 g
Type
reactant
Reaction Step One
Quantity
7.89 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)C=O.[CH3:6][N:7]([CH3:22])[CH:8]([CH3:21])[CH2:9][CH2:10][N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:13]([NH2:20])=[N:12]1.Br.Br[CH2:25][CH2:26][CH2:27][N:28]([CH2:31][CH3:32])[CH2:29][CH3:30].C(=O)([O-])[O-].[K+].[K+]>C(Cl)(Cl)Cl.O>[CH3:22][N:7]([CH3:6])[CH:8]([CH3:21])[CH2:9][CH2:10][N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:13]([NH:20][CH2:25][CH2:26][CH2:27][N:28]([CH2:31][CH3:32])[CH2:29][CH3:30])=[N:12]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C=O)C
Name
1-(3-dimethylaminobutyl)-3-aminoindazole
Quantity
7.5 g
Type
reactant
Smiles
CN(C(CCN1N=C(C2=CC=CC=C12)N)C)C
Name
Quantity
8.98 g
Type
reactant
Smiles
Br.BrCCCN(CC)CC
Name
Quantity
7.89 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 12 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The diethyl ether layer was extracted three times with 2N hydrochloric acid
WASH
Type
WASH
Details
the hydrochloric acid layer was washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
the alkali layer was extracted three times with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous sodium sulfate, and chloroform
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CN(C(CCN1N=C(C2=CC=CC=C12)NCCCN(CC)CC)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.18 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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